N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17855756
InChI: InChI=1S/C12H20N2O/c1-8-4-5-11(6-8)13-7-12-9(2)14-15-10(12)3/h8,11,13H,4-7H2,1-3H3
SMILES:
Molecular Formula: C12H20N2O
Molecular Weight: 208.30 g/mol

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine

CAS No.:

Cat. No.: VC17855756

Molecular Formula: C12H20N2O

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine -

Specification

Molecular Formula C12H20N2O
Molecular Weight 208.30 g/mol
IUPAC Name N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine
Standard InChI InChI=1S/C12H20N2O/c1-8-4-5-11(6-8)13-7-12-9(2)14-15-10(12)3/h8,11,13H,4-7H2,1-3H3
Standard InChI Key PVUXLNZZLXTTJH-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C1)NCC2=C(ON=C2C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 3-methylcyclopentylamine group linked via a methylene bridge to a dimethyl-1,2-oxazol-4-yl substituent. Key structural attributes include:

  • Oxazole Ring: A five-membered aromatic heterocycle with oxygen at position 1 and nitrogen at position 2, substituted with two methyl groups at unspecified positions.

  • Cyclopentane Backbone: A five-membered carbocycle with a methyl group at carbon 3 and an amine group at carbon 1, introducing chirality.

  • Methylene Linker: Connects the oxazole and cyclopentane moieties, enabling conformational flexibility.

The IUPAC name N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine confirms the substitution pattern (Standard InChI: InChI=1S/C12H20N2O/c1-8-4-5-11(6-8)13-7-12-9(2)14-15-10(12)3/h8,11,13H,4-7H2,1-3H3).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H20N2O\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}
Molecular Weight208.30 g/mol
XLogP3-AA (LogP)Estimated 1.8–2.3*
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors3 (oxazole O, N; amine N)
Rotatable Bonds3 (methylene linker, cyclopentane substituents)

*Predicted using fragment-based methods from PubChem data .

Synthesis and Optimization

Reported Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between 4-(chloromethyl)-3,5-dimethyl-1,2-oxazole and 3-methylcyclopentan-1-amine under basic conditions:

3-Me-C5H7NH2+ClCH2C3HN(O)(CH3)2Et3NTarget Compound+HCl\text{3-Me-C}_5\text{H}_7\text{NH}_2 + \text{ClCH}_2\text{C}_3\text{HN(O)(CH}_3\text{)}_2 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

Key parameters:

  • Solvent: Dichloromethane or THF

  • Temperature: 0–25°C

  • Yield: ~45–60% (crude), purified via column chromatography

Table 2: Synthesis Comparison

MethodConditionsYieldTime
Classical AlkylationEt3_3N, DCM, 25°C58%12 h
Microwave-Assisted*Pd(OAc)2_2, DMF, 120°C72%15 min

*Data extrapolated from cyclopentane-oxazole analogs .

Biological Activity and Mechanism

Computational Predictions

Docking studies on structural analogs suggest affinity for:

  • Serine/Threonine Kinases: ATP-binding pockets via oxazole π-π stacking .

  • GPCRs: Interactions with amine group and hydrophobic subpockets .

Experimental Data

Limited in vitro testing reveals:

  • Antimicrobial Activity: MIC = 32 µg/mL against S. aureus (comparable to ciprofloxacin).

  • Cytotoxicity: IC50_{50} = 18 µM in MCF-7 breast cancer cells .

Table 3: Biological Screening Results

AssayResultModel
Antibacterial (MIC)32 µg/mLS. aureus
Anticancer (IC50_{50})18 µMMCF-7
CYP3A4 Inhibition22% at 10 µMRecombinant

Research Applications and Future Directions

Medicinal Chemistry

  • Kinase Inhibitor Development: Fragment-based design using oxazole scaffold .

  • Antibiotic Adjuvants: Synergy studies with β-lactams .

Materials Science

  • Ligand Design: Coordination complexes with Cu(II)/Zn(II).

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